(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine
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Overview
Description
(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: is a chemical compound with the molecular formula C14H22N2O . . The compound features a piperidine ring substituted with a methoxybenzyl group and a methanamine group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and dichloromethane, with temperature control to optimize yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be investigated for its effects on neurological pathways and its potential use in treating certain medical conditions.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(1-Methyl-4-piperidinyl)methanamine: Used in the synthesis of inhibitors for neurotropic alphavirus.
(4-Methoxyphenyl)methanamine: Known for its applications in various chemical syntheses.
Uniqueness: (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine stands out due to its unique combination of a piperidine ring with a methoxybenzyl and methanamine group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJBOQLHOJOBAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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